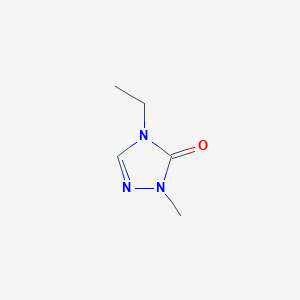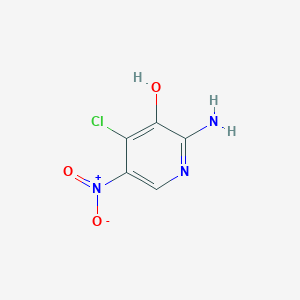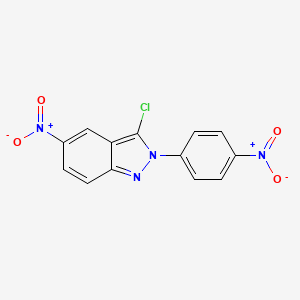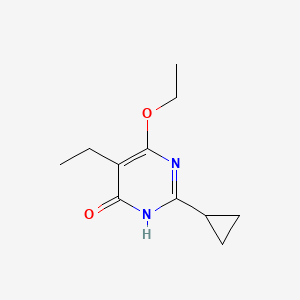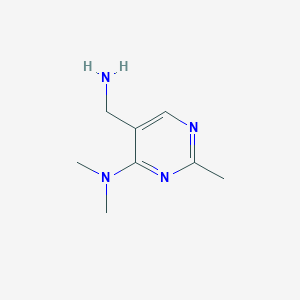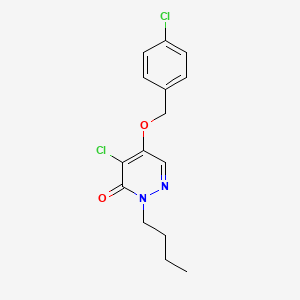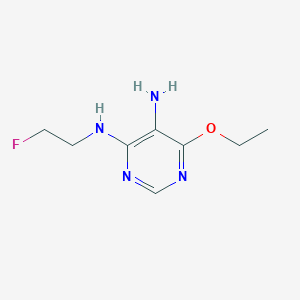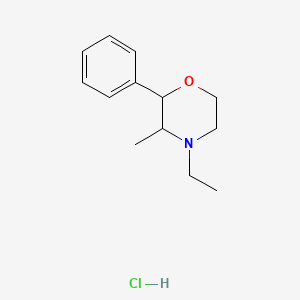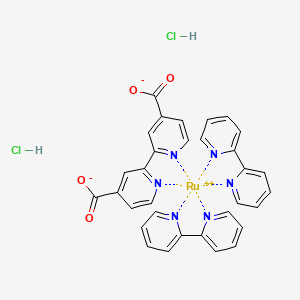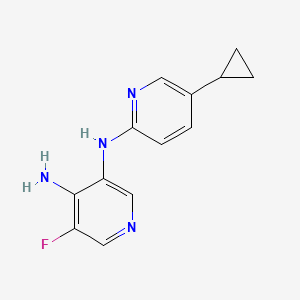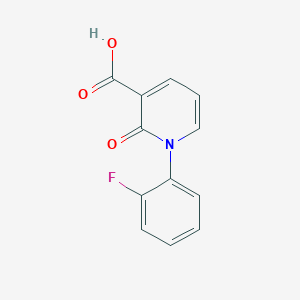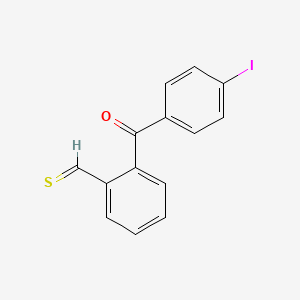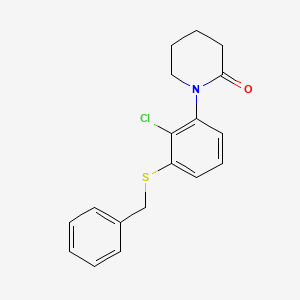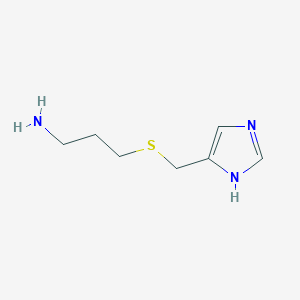
3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine typically involves the reaction of 1H-imidazole-4-carbaldehyde with 3-mercaptopropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the thioether linkage, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thioether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives or thioether linkages.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition, as the imidazole ring is known to interact with various enzymes.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.
Wirkmechanismus
The mechanism of action of 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine involves its interaction with biological targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether linkage can interact with thiol groups in proteins, potentially modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness: 3-(((1H-Imidazol-4-yl)methyl)thio)propan-1-amine is unique due to the presence of both an imidazole ring and a thioether linkage, which provides distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other imidazole derivatives, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C7H13N3S |
|---|---|
Molekulargewicht |
171.27 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C7H13N3S/c8-2-1-3-11-5-7-4-9-6-10-7/h4,6H,1-3,5,8H2,(H,9,10) |
InChI-Schlüssel |
JZVCYBBCFWYOKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CSCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


